Valeronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFKMOABOFIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026275 | |
| Record name | Valeronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valeronitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8209 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
105 °F (NTP, 1992) | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg] | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valeronitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8209 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
110-59-8 | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valeronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Valeronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALERONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44H3R47D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-141 °F (NTP, 1992), -96.2 °C | |
| Record name | VALERONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Valeronitrile and Its Derivatives
Direct Synthesis Routes
Direct synthesis routes to valeronitrile primarily involve the hydrogenation of pentenenitrile, nucleophilic substitution reactions, and the dehydration of valeramide. These methods offer distinct advantages and are selected based on factors such as starting material availability, desired purity, and process scalability.
Hydrogenation of Pentenenitrile
The hydrogenation of pentenenitrile is a common and efficient method for producing this compound. google.compatsnap.com This process involves the addition of hydrogen across the carbon-carbon double bond of pentenenitrile, converting it to the saturated nitrile, this compound.
Catalytic hydrogenation is the most prevalent method for the reduction of pentenenitrile. This can be carried out using either heterogeneous or homogeneous catalysts.
Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. These catalysts, such as Raney nickel and palladium on carbon (Pd/C), are widely used due to their effectiveness and ease of separation from the reaction products. google.comacs.org
Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, leading to uniform catalytic sites. An example includes a macromolecular palladium complex. google.com
Significant research has focused on developing and optimizing catalysts to improve the yield, selectivity, and efficiency of pentenenitrile hydrogenation.
Fe-Mo-Ni-Al Catalyst: A novel mixed catalyst system combining an amorphous Fe-Mo-Ni-Al catalyst with a macromolecular palladium complex has been developed. google.comchemicalbook.com This system has shown high efficiency, allowing the reaction to proceed at a relatively low temperature and pressure (60°C and 0.2 MPa), achieving a product yield of 98.4% and a purity of 99.8%. chemicalbook.com
Raney Nickel: Raney nickel, a fine-grained nickel-aluminum alloy, is a traditional and effective catalyst for various hydrogenation reactions, including the conversion of nitriles. acs.orgwikipedia.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, creating a porous nickel structure with a high surface area. acs.orgwikipedia.org
Pd/C (Palladium on Carbon): This is another widely used heterogeneous catalyst. Studies have shown that Pd/Al2O3 can be used for the hydrogenation of trans-3-pentenenitrile to produce this compound. nacatsoc.org
Palladium Complexes: A novel macromolecular palladium complex, prepared from poly-gamma-(m-diphenylphosphinophenyl) propyl siloxane palladium and sodium chloropalladite tetrahydrate on a silicon dioxide carrier, has been utilized in conjunction with an Fe-Mo-Ni-Al catalyst for the hydrogenation of pentenenitrile. google.com
| Catalyst System | Reaction Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Novel Palladium Complex + Fe-Mo-Ni-Al | 60°C, 0.2 MPa H2, 2 hours | 98.4% | 99.8% | chemicalbook.com |
| Pd/Al2O3 | Not specified | Not specified | Not specified | nacatsoc.org |
| Raney Nickel | General hydrogenation catalyst | Not specified | Not specified | google.comacs.org |
Electrochemical methods offer a sustainable alternative to traditional chemical hydrogenation. While specific studies on the electrochemical hydrogenation of pentenenitrile to this compound are not detailed in the provided context, the electrochemical reduction of nitriles at a nickel foam cathode is a practical approach for producing primary amines. rsc.org This suggests the potential for developing electrochemical methods for the selective hydrogenation of the carbon-carbon double bond in pentenenitrile.
Catalyst Development and Optimization (e.g., Fe-Mo-Ni-Al, Raney Nickel, Pd/C, Palladium Complexes)
Nucleophilic Substitution Reactions
This compound can be synthesized via nucleophilic substitution reactions, a common method for forming carbon-nitrogen bonds. google.com This typically involves the reaction of a halogenated butane (B89635) with a cyanide salt.
For instance, 1-bromobutane (B133212) can react with sodium cyanide in a suitable solvent like methanol (B129727) to produce this compound and sodium bromide. youtube.com The reaction proceeds through an SN2 mechanism where the cyanide ion acts as a nucleophile, displacing the bromide ion from the alkyl halide. youtube.com The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be advantageous for the reaction of primary and secondary alkyl halides with sodium cyanide, leading to improved yields of the corresponding nitriles. dss.go.th
| Reactants | Solvent | Key Features | Reference |
|---|---|---|---|
| 1-Bromobutane, Sodium Cyanide | Methanol | Classic SN2 reaction. | youtube.com |
| Primary/Secondary Alkyl Halides, Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | Improved efficiency and yields. | dss.go.th |
Dehydration of Valeramide
The dehydration of valeramide is another viable route to synthesize this compound. chemicalbook.comtandfonline.com This reaction involves the removal of a water molecule from the primary amide functional group to form the nitrile. Various dehydrating agents can be employed for this transformation. One reported method utilizes a combination of oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at low temperatures. tandfonline.com Another novel dehydrating agent, bis-morpholinophosphoryl chloride (bmpc), has also been shown to be effective in converting primary amides to nitriles. niscpr.res.in
Reactions with Hydroxylamine (B1172632) (e.g., from Valeraldehyde)
The synthesis of this compound can be achieved through the reaction of valeraldehyde (B50692) with hydroxylamine. This method involves heating the two reactants, which leads to the formation of the corresponding aldoxime, followed by dehydration to yield this compound. While this reaction is a known synthetic route, the conditions can be optimized to improve yield and purity. For instance, the preparation of the hydroxylamine reagent can be standardized by dissolving hydroxylamine hydrochloride in water and diluting it with ethyl alcohol, followed by the addition of potassium hydroxide. smolecule.comdss.go.th
A related synthesis involves the Michael addition of potassium cyanide to an unsaturated diester formed from valeraldehyde, which, after several steps including decarboxylation and hydrogenation, yields a derivative of this compound. wdh.ac.id
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the introduction of various functional groups, leading to compounds with diverse chemical properties and potential applications.
4-Methyl-3-oxo-valeronitrile, also known as isobutyrylacetonitrile, is a key intermediate in the synthesis of various compounds. pharmaffiliates.compharmaffiliates.com A high-yield synthesis method involves the reaction of acetonitrile (B52724) and potassium methoxide (B1231860) with isobutyryl chloride. google.com The process includes heating a mixture of acetonitrile and potassium methoxide, followed by the dropwise addition of isobutyryl chloride under reflux conditions. google.com After the reaction, the mixture is cooled, and the pH is adjusted to isolate the product. google.com This method has been shown to produce 4-methyl-3-oxo-valeronitrile with high purity and yield. google.com
Detailed findings from a patented synthesis method for 4-methyl-3-oxo-valeronitrile are presented below, showcasing the impact of varying reaction conditions on product yield and purity. google.com
| Acetonitrile (mmol) | Potassium Methoxide (mmol) | Isobutyryl Chloride (mmol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 15 | 12 | 10 | 70 | 3 | 95.5 | 99.2 |
| 30 | 20 | 10 | 82 | 3 | 97.2 | 99.5 |
| 50 | 35 | 10 | 90 | 4 | 96.3 | 99.3 |
A similar approach can be used for the synthesis of other oxonitriles by reacting carboxylic acid esters with carboxylic acid nitriles in the presence of sodium hydride. google.com For instance, 4,4-dimethyl-2-ethyl-3-oxopentanenitrile was synthesized with a 65% yield. google.com
2,3-bis(p-hydroxyphenyl)-valeronitrile is a compound with a this compound backbone substituted with two p-hydroxyphenyl groups. ontosight.ai The synthesis of such aryl-substituted derivatives can be complex. One general approach involves the condensation of appropriate aldehydes with malononitrile, followed by further modifications to introduce the desired aryl groups. ontosight.ai The synthesis of related compounds, such as 2,3-bis(4-methoxyphenyl)this compound, has also been documented. molaid.com Research has also been conducted on the pharmacological properties of 2,3-bis(p-hydroxyphenyl)-valeronitrile. oup.com
Alkylation is a versatile method for synthesizing a variety of this compound derivatives. This can involve the alkylation of a butyronitrile (B89842) derivative to form a substituted this compound. google.comgoogle.com For example, a butyronitrile derivative can be alkylated with 3,3-diethoxypropylchloride, followed by hydrolysis to an aldehyde and subsequent reductive alkylation to yield the final this compound derivative. google.comgoogle.com This process can be catalyzed by platinum or palladium catalysts or achieved through chemical reduction using formic acid. google.comgoogle.com
Reductive alkylation of nitriles, including this compound, with aldehydes or ketones provides a general route to secondary alkylamines. nih.gov This reaction tolerates a broad scope of substrates, including aromatic and aliphatic nitriles and various carbonyl compounds. nih.gov For instance, this compound has been successfully alkylated with steroid derivatives like estrone, stanolone, and testosterone, achieving yields up to 80%. nih.gov
Other examples of alkylation for synthesizing this compound derivatives include the reaction of diphenylacetonitrile (B117805) with 1-(dimethylamino)-2-halopropane to produce 2,2-Diphenyl-4-(dimethylamino)this compound.
Aryl-Substituted Derivatives (e.g., 2,3-bis(p-hydroxyphenyl)-Valeronitrile)
Process Optimization and Green Chemistry Approaches
Optimizing synthetic processes to achieve high yields and purity while adhering to green chemistry principles is a key focus in modern chemical manufacturing. futuremarketinsights.com
Significant advancements have been made in developing high-yield and high-purity synthesis methods for this compound and its derivatives. For example, the synthesis of 4-methyl-3-oxo-valeronitrile via the reaction of acetonitrile, potassium methoxide, and isobutyryl chloride demonstrates yields exceeding 95% and purities over 99%. google.com This method is noted for its mild reaction conditions and simple work-up procedure, making it suitable for industrial production. google.com
Another high-yield method involves the hydrogenation of pentenenitrile to produce this compound. google.com By optimizing the catalyst and reaction conditions, this process can achieve a product yield of 98.4% and a purity of 99.8%. google.com A key advantage of this method is the ability to recycle and reuse the solvent (ethanol) and the catalyst without impacting the reaction yield, thus minimizing waste. google.com
The table below summarizes the high yields and purities achieved in the synthesis of specific this compound compounds.
| Compound | Synthesis Method | Yield (%) | Purity (%) | Reference |
| This compound | Hydrogenation of pentenenitrile | 98.4 | 99.8 | google.com |
| 4-Methyl-3-oxo-valeronitrile | Acetonitrile, potassium methoxide, and isobutyryl chloride | >95 | >99 | google.com |
Green chemistry approaches are increasingly being integrated into nitrile synthesis. This includes the use of supercritical water as a green solvent for nitrile hydrolysis, which can achieve high conversion rates and selectivity without the need for mineral acid or base catalysts. researchgate.net Furthermore, the development of eco-friendly catalysts, such as palladium nanoparticles derived from seaweed, for key synthetic steps marks a shift towards more sustainable pharmaceutical production. mdpi.com
Green Solvents and Additives (e.g., Supercritical CO2)
The use of green solvents and additives is a cornerstone of sustainable chemical synthesis, aiming to replace hazardous and volatile organic compounds (VOCs). In the context of nitrile synthesis, including this compound, significant research has been directed towards environmentally benign reaction media.
Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent and reaction medium. zioc.ru It is non-toxic, non-flammable, inexpensive, and readily available. Its properties, such as density, viscosity, and diffusivity, can be fine-tuned by adjusting temperature and pressure, allowing for optimization of reaction conditions and, in some cases, influencing product selectivity. rsc.org
Research has demonstrated the utility of scCO2 in various reactions relevant to nitrile synthesis. For instance, in the hydrogenation of nitriles to amines, scCO2 can act as more than just a solvent. rsc.org Studies on benzonitrile (B105546) hydrogenation over palladium catalysts have shown that CO2 pressure can be tuned to selectively yield either the primary amine (benzylamine) or the secondary amine (dibenzylamine). rsc.org At lower pressures, CO2 acts as a protecting agent for the primary amine, while at higher pressures, it increases the solubility of the intermediate imine, favoring the formation of the secondary amine. rsc.org
Furthermore, scCO2 has been successfully employed in 1,3-dipolar cycloaddition reactions of nitrile oxides to form isoxazoles and 2-isoxazolines, which are important heterocyclic compounds. researchgate.netnih.gov The regioselectivity of these reactions can be controlled by altering the density of the scCO2. rsc.orgnih.gov In some cases, reactions in scCO2 have shown higher stereoselectivity compared to those in conventional solvents. rsc.orgnih.gov
Another innovative application involves the Strecker reaction for synthesizing α-aminonitriles. Researchers have used scCO2 as both a solvent and a promoter. zioc.ru In this process, water formed in situ reacts with CO2 to create carbonic acid, which then facilitates the gradual release of the cyanating agent (HCN) from potassium cyanide (KCN). This occurs in a sealed autoclave, ensuring the complete and safe consumption of toxic HCN. zioc.ru
Beyond scCO2, other green solvent systems are being explored. Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have been used as efficient, recyclable, and ecofriendly catalysts for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org This method avoids toxic reagents and offers high atom economy. organic-chemistry.org Supercritical water has also been investigated for the hydrolysis of this compound to valeric acid, offering a catalyst-free alternative to conventional methods that use large amounts of mineral acids or bases. researchgate.net
Table 1: Comparison of Green Solvent Systems in Nitrile-Related Syntheses
| Solvent System | Reaction Type | Key Advantages | Research Findings |
| Supercritical CO2 (scCO2) | Nitrile Hydrogenation | Tunable selectivity, non-toxic, non-flammable | Selectivity towards primary vs. secondary amines can be controlled by CO2 pressure. rsc.org |
| Supercritical CO2 (scCO2) | Nitrile Oxide Cycloaddition | Controllable regioselectivity, higher stereoselectivity | Reaction outcomes can be tuned by changing scCO2 density. rsc.orgnih.gov |
| Supercritical CO2 (scCO2) | Strecker Reaction | Acts as solvent and promoter, enhances safety | Enables gradual, in-situ generation and consumption of HCN in a closed system. zioc.ru |
| Deep Eutectic Solvents (DES) | Nitrile Synthesis from Aldehydes | Recyclable catalyst/solvent, solvent-free conditions, high atom economy | Excellent yields (up to 95%) for aromatic aldehydes; reusable for multiple cycles. organic-chemistry.org |
| Supercritical Water | This compound Hydrolysis | Catalyst-free, avoids mineral acids/bases | Achieved over 90% nitrile conversion and valeric acid selectivity at 400-500 °C. researchgate.net |
Waste Minimization Strategies
Waste minimization in chemical manufacturing is crucial for reducing environmental impact and improving economic efficiency. researchgate.net Strategies are guided by the waste hierarchy, which prioritizes reduction, reuse, and recycling. wastebits.com For this compound synthesis, this involves designing processes with high atom economy, implementing closed-loop systems, and optimizing reaction pathways to prevent byproduct formation. wastebits.comnih.gov
A key strategy is the development of atom-economical reactions, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net For example, the direct hydrocyanation of alkynes is a highly atom-economic route to nitriles. researchgate.net Similarly, catalytic methods that avoid stoichiometric reagents, which generate significant waste, are preferred. researchgate.net Ruthenium-catalyzed synthesis of amides from alcohols and nitriles demonstrates complete atom economy, producing no byproducts. nih.gov One-pot synthesis of nitriles from aldehydes using a deep eutectic solvent is another example of a process with high atom economy where water is the only byproduct. organic-chemistry.orgorganic-chemistry.org
Process optimization and intensification are also vital. This includes:
Solvent and Reagent Choice: Employing green solvents like scCO2 or water, or performing reactions under solvent-free conditions, eliminates waste from organic solvents. researchgate.nettandfonline.com
Process Control: Implementing real-time monitoring can prevent the formation of hazardous substances and optimize reaction conditions to maximize yield and minimize side reactions. researchgate.net
The principles of circular economy and closed-loop systems encourage the reuse and repurposing of materials. wastebits.com In an industrial setting, this could involve recovering and reusing unreacted starting materials, recycling solvents, and finding applications for any byproducts generated, thereby transforming potential waste streams into valuable resources. researchgate.netwastebits.com For instance, in a process for preparing 5-bromovaleric acid from 1,4-dibromobutane (B41627) and sodium cyanide, the intermediate 5-bromothis compound (B1265816) is synthesized and directly hydrolyzed in the next step, minimizing the isolation and purification waste of the intermediate. google.com
Cost-Effective Synthesis and Industrial Scale-Up Considerations
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of economic viability, safety, and scalability. For this compound and its derivatives, cost-effectiveness is a primary driver, influencing the choice of raw materials, catalysts, and process conditions. futuremarketinsights.com
Raw Material and Catalyst Costs: The traditional synthesis of this compound from bromobutane and sodium cyanide is often limited by the cost of the raw materials and the generation of significant waste. google.com Alternative routes, such as the hydrogenation of pentenenitrile, are being explored. google.comchemicalbook.com The choice of catalyst is critical; while precious metals like palladium and rhodium offer high activity at mild conditions, their cost can be a major drawback for large-scale production. mdpi.comresearchgate.net Therefore, research is focused on developing catalysts based on more abundant and less expensive metals like nickel or copper, or on minimizing the loading of precious metals in highly efficient, recyclable catalytic systems. mdpi.comresearchgate.net For example, a patent describes a novel mixed catalyst system for the hydrogenation of pentenenitrile to this compound that demonstrates high yield and allows for catalyst recycling. google.com Another approach involves using an alumina (B75360) composite material with a transition metal oxide, which shows high conversion, selectivity, and stability for synthesizing nitriles from alcohols. patsnap.com
Process Design and Scalability: For a process to be industrially viable, it must be scalable, safe, and efficient. google.com This involves moving from batch to continuous flow processes where feasible, which can improve safety, consistency, and throughput. The synthesis of α-aminonitriles in scCO2 is noted for having process conditions (90 bar, 35 °C) that are easily achievable in industry, highlighting its potential for scale-up. zioc.ru
One-pot reactions that combine multiple synthetic steps without isolating intermediates are highly desirable as they reduce processing time, solvent use, and capital cost. organic-chemistry.orgtandfonline.com However, scaling up such processes requires careful thermal management and control to ensure safety and product quality. For instance, a synthesis method for 4-methyl-3-oxo-valeronitrile was developed to avoid expensive reagents and extreme low-temperature conditions, making it more suitable for industrial production with a higher yield and purity. google.com
Reaction Mechanisms and Chemical Transformations
Hydrolysis Reactions
The hydrolysis of valeronitrile can be achieved under different conditions, leading to the formation of valeramide and subsequently valeric acid. This process can be catalyzed by acids or bases, or it can be carried out in supercritical water.
Acid- and Base-Catalyzed Hydrolysis
Conventional hydrolysis of nitriles like this compound typically requires the use of strong mineral acids or bases as catalysts. nih.govnih.gov
Base-Catalyzed Mechanism: Under basic conditions, the hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group. chemistrysteps.comyoutube.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.com Tautomerization of the imidic acid yields an amide. chemistrysteps.com In the presence of a strong base, the resulting carboxylic acid is deprotonated to form a carboxylate salt, which makes the reaction essentially irreversible. chemistrysteps.comchemistrysteps.com
Supercritical Water Hydrolysis
An alternative, "green chemistry" approach to this compound hydrolysis involves the use of supercritical water as the reaction medium, which can proceed without a catalyst. nih.gov In studies conducted in a continuous high-pressure apparatus at temperatures between 400 and 500°C and a pressure of 30 MPa, high conversions of this compound and selectivities for valeric acid, both exceeding 90%, have been achieved with residence times of up to 100 seconds. nih.gov The reaction products are primarily the corresponding amide (valeramide) and carboxylic acid (valeric acid). researchgate.net
Reaction Kinetics and Mechanistic Studies in High-Temperature Water
Investigations into the hydrolysis of aliphatic nitriles in high-temperature water (HTW) have revealed the reaction pathways, kinetics, and underlying mechanisms. researchgate.net The primary products are the associated amides and carboxylic acids. researchgate.net The kinetics of these reactions have been monitored in real-time, allowing for the determination of Arrhenius parameters. acs.org The rate of hydrolysis is influenced by the electronic properties of the alkyl group. acs.org
In an effort to enhance the product yield and understand the influence of pH, experiments have been carried out in dilute sulfuric acid (0.01 mol L⁻¹) under supercritical conditions (400-500 °C, 30 MPa). nih.gov
Autocatalytic Kinetics in Hydrolysis
A notable characteristic of nitrile hydrolysis in high-temperature water is the observation of autocatalytic kinetics. researchgate.net This means that a product of the reaction, in this case, the carboxylic acid, also acts as a catalyst for the reaction. researchgate.netwikipedia.org The presence of the acid product accelerates the hydrolysis process. wikipedia.org A kinetic model incorporating two autocatalytic steps has been shown to accurately describe the observed reaction rates. researchgate.net This autocatalytic effect has been confirmed through both experimental work and analysis of the physical chemistry of the high-temperature water reaction environment. researchgate.net
Thermal Decomposition Mechanisms
When subjected to high temperatures, this compound can undergo thermal decomposition.
Formation of Carbon-Centered Free Radicals
The thermal decomposition of organic compounds often proceeds through free radical mechanisms. wikipedia.org This process typically involves three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org Initiation involves the homolytic cleavage of a bond to form two radicals. wikipedia.org In the context of compounds like this compound, thermal decomposition can lead to the formation of carbon-centered free radicals. rsc.org The pyrolysis of similar organic molecules has been shown to generate free radicals, which can be detected by techniques like electron paramagnetic resonance (EPR). mdpi.com The breaking of covalent bonds, such as carbon-carbon bonds, can occur homolytically, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. nih.gov
Table of Research Findings on this compound Hydrolysis
| Reaction Condition | Temperature (°C) | Pressure (MPa) | Catalyst | Key Findings | Citation |
|---|---|---|---|---|---|
| Supercritical Water | 400 - 500 | 30 | None | >90% conversion of this compound and >90% selectivity to valeric acid. | nih.gov |
| Supercritical Water with Acid | 400 - 500 | 30 | Dilute Sulfuric Acid | Investigated to maximize product yield and understand pH impact. | nih.gov |
| High-Temperature Water | Details specified in source | Reaction exhibits autocatalytic kinetics, where the product carboxylic acid catalyzes the reaction. | researchgate.net |
Subsequent Reaction Pathways
The reactivity of this compound allows for several subsequent reaction pathways, leading to a diverse range of products. solubilityofthings.com One of the primary reactions is hydrolysis, which can be performed under acidic or basic conditions to yield valeric acid and ammonia (B1221849). researchgate.netsmolecule.com This process can also be achieved using supercritical water, which acts as a green solvent. researchgate.net Another significant pathway is its use as a precursor in the synthesis of more complex molecules. For instance, this compound can be used to prepare 2-substituted 4-chloro-5-formylimidazoles through a Vilsmeier reaction of the condensation product of glycine (B1666218) and an imido ester derived from this compound. google.com Furthermore, it participates in intermolecular amination reactions, where unactivated Csp3–H bonds can be functionalized. rsc.org
Reduction Reactions
The reduction of the nitrile group in this compound is a key transformation that leads to the formation of amines. libretexts.org
Catalytic Reduction to Amines (Primary, Secondary, Tertiary)
Catalytic hydrogenation of this compound is a common method to produce primary, secondary, and tertiary amines. bme.hu The reaction typically involves hydrogen gas and a metal catalyst. libretexts.org The primary product of this reduction is pentylamine (a primary amine). bme.hu However, the reaction can proceed further to form dipentylamine (B1346568) (a secondary amine) and tripentylamine (a tertiary amine) through the reaction of the initially formed primary amine with intermediate imines. researchgate.net The formation of these higher-order amines is a significant challenge in achieving high selectivity for the primary amine. bme.hu
The general pathway for the catalytic reduction of a nitrile (R-C≡N) is as follows:
Formation of the primary amine: R-C≡N + 2 H₂ → R-CH₂-NH₂
Formation of the secondary amine: R-CH₂-NH₂ + R-CH=NH (imine intermediate) → R-CH₂-N=CH-R + H₂ → (R-CH₂)₂NH
Formation of the tertiary amine: (R-CH₂)₂NH + R-CH=NH (imine intermediate) → (R-CH₂)₃N + NH₃
Selective Reduction Strategies and Catalyst Selectivity Studies
Achieving high selectivity for the desired amine product, particularly the primary amine, is a major focus of research. bme.hu The choice of catalyst, solvent, and reaction conditions plays a crucial role in controlling the product distribution. bme.hu
Several catalytic systems have been investigated to improve the selectivity of this compound reduction to pentylamine. These include:
Palladium-based catalysts: Palladium on alumina (B75360) (Pd/Al₂O₃) has shown better selectivity towards the primary amine compared to palladium on carbon (Pd/C). researchgate.net The addition of gold to the palladium catalyst (Pd-Au/Al₂O₃) can further enhance the selectivity for the primary amine. researchgate.net
Ruthenium-based catalysts: Ruthenium supported on K-AluC has demonstrated high selectivity (97%) for pentylamine at 31% conversion of this compound. bme.hukek.jp
Nickel-based catalysts: Raney nickel catalysts, particularly those doped with chromium and iron, have been used for the selective hydrogenation of this compound to the corresponding primary amine. google.com
Cobalt-based catalysts: Cobalt catalysts have also been employed for the hydrogenation of nitriles to primary amines. bme.hu
The table below summarizes the findings from various studies on the selective reduction of this compound.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity (%) | Reference |
| Pd | C | Acetic Acid | 50 | 1.5 | 56 | researchgate.net |
| Pd | Al₂O₃ | Acetic Acid | 50 | 1.5 | 81 | researchgate.net |
| Pd-Au | Al₂O₃ | Acetic Acid | 50 | 1.5 | 89 | researchgate.net |
| Pd-Au | Al₂O₃ | Acetic Acid | 25 | 8 | >99 | researchgate.net |
| Ru | K-AluC | Heptane | 70 | 1 | 97 (at 31% conversion) | bme.hu |
| Raney Ni | Cr, Fe doped | Cyclohexane | - | - | Improved selectivity | google.com |
Oxidation Reactions
While reduction of the nitrile group is more common, this compound can undergo oxidation reactions. It is incompatible with strong oxidizing agents, and mixing with strong oxidizing acids can lead to extremely violent reactions. noaa.govechemi.com Peroxides can convert nitriles to amides. noaa.govechemi.com Upon heating to decomposition, this compound can produce toxic gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen (NOx). noaa.gov
Reactivity of the Nitrile Functional Group in Diverse Synthetic Contexts
The nitrile functional group in this compound is highly reactive and serves as a versatile building block in organic synthesis. solubilityofthings.com Its polarity, due to the carbon-nitrogen triple bond, influences its reactivity and solubility. solubilityofthings.com The nitrile group can undergo a variety of transformations, including:
Hydrolysis: to form carboxylic acids or amides. solubilityofthings.comsmolecule.com
Reduction: to form primary, secondary, and tertiary amines. solubilityofthings.comlibretexts.org
Cycloaddition reactions: to form heterocyclic compounds.
Reactions with organometallic reagents: to form ketones after hydrolysis of the intermediate imine.
This reactivity makes this compound a valuable intermediate in the production of pharmaceuticals, agrochemicals, and plastics. solubilityofthings.commarket.us
Formation of Carbon-Nitrogen Bonds in Complex Transformations
This compound is a key reagent in the formation of carbon-nitrogen bonds, a fundamental process in the synthesis of many nitrogen-containing organic compounds. futuremarketinsights.com It serves as an intermediate that allows for the introduction of a nitrogen atom into a molecule, leading to functional versatility in complex, multi-step syntheses. futuremarketinsights.com
One notable example is the Ritter reaction , where a nitrile reacts with a carbocation source (like a tertiary alcohol or an alkene in the presence of a strong acid) to form an N-substituted amide, which can then be hydrolyzed to an amine. nptel.ac.in This reaction provides a direct method for forming a C-N bond at a tertiary carbon center.
This compound is also utilized in the synthesis of specialty amines and heterocyclic compounds, highlighting its importance in constructing complex molecular architectures containing carbon-nitrogen bonds. futuremarketinsights.com For instance, it is a precursor in the synthesis of 2,3-diphenyl-valeronitrile derivatives, which have applications as herbicides. google.com Furthermore, it can be used in reductive alkylation reactions with aldehydes and ketones to synthesize secondary amines. nih.gov
Applications of Valeronitrile in Advanced Chemical Synthesis
Role as Intermediate in Pharmaceutical Synthesis
Valeronitrile plays a significant role as a versatile intermediate in the synthesis of numerous pharmaceutical compounds. market.usdataintelo.com Its importance in drug development is highlighted by its application as a precursor for active pharmaceutical ingredients (APIs) and in the creation of various bioactive molecules. dataintelo.comfuturemarketinsights.com The growing demand for new and more effective drugs is a major driver for the use of high-purity this compound in the pharmaceutical industry. dataintelo.com
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material for the synthesis of a wide array of APIs. futuremarketinsights.comgoogle.com It is particularly utilized in the development of cardiovascular and anti-inflammatory drugs. google.com The chemical structure of this compound allows for the introduction of the nitrogen-containing nitrile group, which is a common feature in many pharmaceutical compounds. futuremarketinsights.com For instance, derivatives of this compound are researched for their potential analgesic and anti-inflammatory effects. ontosight.ai A notable example is its role as an intermediate in the synthesis of methadone, an opioid used for pain management and in the treatment of opioid addiction. The synthesis of methadone involves the reaction of diphenylacetonitrile (B117805) with 1-(dimethylamino)-2-halopropane to produce 2,2-Diphenyl-4-(dimethylamino)this compound, a direct precursor to methadone.
Synthesis of Bioactive Molecules
The utility of this compound extends to the synthesis of various bioactive molecules. futuremarketinsights.com It serves as a precursor for compounds with potential applications in treating conditions affecting the central nervous system (CNS), as well as for antiviral and antihypertensive agents. futuremarketinsights.com Research has explored the synthesis of this compound derivatives with potential antioxidant, anti-inflammatory, or anticancer activities. ontosight.ai For example, 2,3-bis(p-hydroxyphenyl)-valeronitrile and its derivatives have been studied for their ability to inhibit certain kinases involved in cancer progression. ontosight.ai
Medicinal Chemistry Applications of this compound Derivatives
The field of medicinal chemistry frequently utilizes this compound derivatives to develop new therapeutic agents. futuremarketinsights.com The versatility of the nitrile group allows for its conversion into other functional groups, such as amines and carboxylic acids, which are essential for creating a diverse range of molecular structures with different biological activities. smolecule.comfuturemarketinsights.com For example, the reduction of the nitrile group can yield amines, while hydrolysis can produce valeric acid, both of which are valuable building blocks in medicinal chemistry. smolecule.com The development of quinazoline (B50416) derivatives, which have shown potential as topoisomerase I inhibitors and phosphodiesterase inhibitors, has involved the use of this compound, although it sometimes results in lower yields compared to other nitriles. mdpi.com
Applications in Agrochemical Synthesis (e.g., Herbicides, Pesticides, Fungicides)
This compound and its derivatives are important intermediates in the production of various agrochemicals, including herbicides, pesticides, and fungicides. dataintelo.comontosight.ai The stability and effectiveness of this compound-derived compounds make them suitable for use in modern agricultural practices to enhance crop yields and protect against pests. dataintelo.com The agrochemical industry relies on such intermediates to develop new and improved products for crop protection. evonik.com
For instance, 2,3-diphenyl-valeronitrile derivatives have been developed and patented for their use as herbicides and plant growth regulators. google.com These compounds can be used to control weeds in various crops. google.com Additionally, this compound is a precursor in the synthesis of 2-chloro-4-formyl this compound, an intermediate for the pesticide imidacloprid. google.com The synthesis involves the reaction of propionaldehyde (B47417) and chlorine to form 2-chloropropyl aldehyde, which then undergoes a catalytic addition with acrylonitrile (B1666552) to yield the desired intermediate. google.com
Role as a Solvent in Catalytic Reactions
Beyond its role as a synthetic intermediate, this compound is also utilized as a solvent in certain catalytic reactions. market.usfuturemarketinsights.com Its ability to dissolve a range of organic compounds without interfering with the reaction makes it a suitable medium for specific chemical transformations. alibaba.com
Application in Grignard Reagent Chemistry
This compound finds application in reactions involving Grignard reagents, which are powerful tools for forming carbon-carbon bonds in organic synthesis. futuremarketinsights.comwikipedia.org For example, the reaction of cyanogen (B1215507) chloride with n-butylmagnesium bromide, a Grignard reagent, produces this compound. uni.edu While the primary role of this compound in this specific reaction is the product, the broader context of Grignard chemistry sometimes employs nitriles as substrates. The 1,4-addition of Grignard reagents to α,β-unsaturated acid derivatives, including nitriles, is a known method for creating new carbon-carbon bonds, and studies have explored the use of this compound derivatives in such reactions. lookchem.com
Comparative Solvent Studies (e.g., this compound vs. Acetonitrile)
The selection of a solvent is critical in chemical synthesis, influencing reaction rates, yields, and the stability of intermediates. This compound presents a distinct alternative to more common solvents like acetonitrile (B52724), the simplest organic nitrile. fishersci.ca While both are polar aprotic solvents, their differing physical and chemical properties make them suitable for different applications. fishersci.cafuturemarketinsights.com
Acetonitrile is widely used due to its miscibility with water and its ability to dissolve a broad range of compounds. fishersci.cadcceew.gov.au However, this compound's longer carbon chain results in lower water solubility and different solvating characteristics. nih.govfuturemarketinsights.comnoaa.gov This reduced water solubility can be advantageous in processes requiring selective extraction or in moisture-sensitive reactions. futuremarketinsights.com this compound generally exhibits better chemical stability compared to some traditional solvents. futuremarketinsights.com These differences are particularly relevant in electrochemistry and specialized organic synthesis.
Below is a comparative table of the physical properties of this compound and acetonitrile.
| Property | This compound | Acetonitrile |
| IUPAC Name | Pentanenitrile | Ethanenitrile |
| Molecular Formula | C₅H₉N | CH₃CN |
| Molecular Weight | 83.13 g/mol | 41.05 g/mol |
| Boiling Point | 139-141 °C (282-286 °F) | 81-82 °C |
| Melting Point | -96 °C (-141 °F) | -48 °C |
| Density | 0.80 g/mL | 0.786 g/mL |
| Water Solubility | Slightly soluble (1-5 mg/mL) | Miscible |
| Flash Point | 41 °C (105 °F) | 5.5 °C |
| (Data sourced from references nih.gov, noaa.gov, fishersci.ca, nih.gov) |
Applications in Specialty Chemical Synthesis and Custom Formulations
This compound is a key intermediate in the synthesis of a wide array of specialty chemicals. futuremarketinsights.comdataintelo.com Its functional versatility is leveraged by chemical manufacturers to produce high-value intermediates, with over half of global producers utilizing it in some capacity. futuremarketinsights.com It serves as a precursor for creating specialty amines, heterocycles, and other nitrogen-containing compounds. futuremarketinsights.com
In the realm of custom formulations, this compound is employed where specific performance and reactivity criteria are paramount. futuremarketinsights.com Its properties enable specialized reactions that may not be feasible with more common solvents or reagents. futuremarketinsights.com This has led to its adoption in the production of advanced materials, including polymer additives and specialty monomers, which contribute to improved end-product performance. futuremarketinsights.com Furthermore, this compound is a crucial building block in the agrochemical industry for formulating pesticides and herbicides, and in the pharmaceutical sector for the synthesis of active pharmaceutical ingredients (APIs), particularly for antiviral and antihypertensive drugs. futuremarketinsights.comdataintelo.comgoogle.com A significant application is its role as a starting material for producing valeric acid, a five-carbon carboxylic acid used in further organic synthesis. smolecule.comresonancesl.com
Building Block for Supramolecular Chemistry
Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, relies on precisely structured building blocks. thno.org These building blocks are assembled through non-covalent interactions to form larger, functional architectures. thno.org Organic compounds with specific functional groups and stereochemistry are essential for creating these complex systems. ontosight.airsc.org
This compound and its derivatives have been identified as potential building blocks in this field. ontosight.ai The nitrile group can participate in various non-covalent interactions and can be chemically modified to introduce other functionalities. This allows for the design of molecules that can self-assemble into larger, ordered structures like polymers or molecular cages. ontosight.ai While research into this compound's specific role is evolving, its structural characteristics align with the requirements for creating novel supramolecular materials. ontosight.aicymitquimica.com
Potential Applications as Battery Material Additives
A promising and actively researched application for this compound is as a component in electrolytes for lithium-ion batteries (LIBs). futuremarketinsights.com Conventional electrolytes often struggle with performance degradation at extreme temperatures. rsc.orgnih.gov this compound-based electrolytes have demonstrated significant improvements in this area, particularly for wide-temperature range applications. rsc.orgnih.gov
Research has shown that this compound as a solvent in LIB electrolytes helps construct a robust solid electrolyte interphase (SEI) on the battery's anode. rsc.orgnih.gov This stable SEI layer is crucial for improving the kinetics of interfacial ion transfer. rsc.orgresearchgate.net Studies indicate that electrolytes using this compound exhibit low de-solvation energy, which facilitates the movement of lithium ions. rsc.orgnih.gov This leads to enhanced performance, including high ionic conductivity at very low temperatures and excellent cycling stability at high temperatures. rsc.orgnih.gov For instance, the introduction of a lithium nonafluoro-1-butanesulfonate (NFSALi) additive into a this compound-assisted electrolyte has been shown to suppress solvent decomposition during high-rate cycling across a wide temperature range of -40 to 55 °C. rsc.org
The table below summarizes key performance metrics of this compound-based electrolytes from recent research findings.
| Performance Metric | Finding |
| Discharge Capacity (High Rate) | A graphite |
| High-Temperature Stability | The cell demonstrated stable cycling at a 3C rate at a high temperature of 55 °C. rsc.orgnih.gov |
| Low-Temperature Ionic Conductivity | The electrolyte exhibited a high ionic conductivity of 1.585 mS cm⁻¹ at -50 °C. rsc.orgnih.gov |
| Low-Temperature Capacity Retention | Pouch cells retained 75.52% of their room-temperature capacity at -40 °C and 65.12% at -50 °C. rsc.orgnih.gov |
| (Data sourced from references rsc.org, researchgate.net, nih.gov) |
Biocatalysis and Enzymatic Transformations Involving Valeronitrile
Enzymatic Hydrolysis by Nitrilases
Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles, such as valeronitrile, to the corresponding carboxylic acids and ammonia (B1221849), typically without the formation of a free amide intermediate. smolecule.comwikipedia.org This one-step conversion is a key feature of nitrilase activity. researchgate.net The enzymatic hydrolysis of this compound yields valeric acid. smolecule.com
Enzyme Sources and Characterization
Nitrilases that act on this compound have been identified and characterized from a diverse range of microorganisms, including bacteria and fungi. d-nb.infounilag.edu.ng
Bacterial Sources:
Rhodococcus rhodochrous K22: This strain possesses a novel nitrilase that preferentially hydrolyzes aliphatic nitriles. It can directly hydrolyze saturated aliphatic nitriles like this compound to their corresponding acids. nih.gov
Nocardia globerula NHB-2: The nitrilase from this bacterium is induced by short-chain aliphatic nitriles, with this compound being a more effective inducer than isobutyronitrile (B166230), butyronitrile (B89842), and propionitrile (B127096). nih.gov
Halomonas sp. IIIMB2797: This moderately halophilic bacterium exhibits broad substrate affinity, including towards aliphatic nitriles, and its nitrilase activity is induced by this compound. researchgate.net
Acinetobacter sp. AK 226: The nitrilase from this soil bacterium can hydrolyze various nitrile compounds, including n-valeronitrile. tandfonline.com
Thermophilic Bacillus sp. UG-5B: This thermophilic strain produces a nitrilase capable of converting nitriles directly to the corresponding acid and ammonia. researchgate.net
Fungal Sources:
Aspergillus niger K10: this compound enhances the nitrilase activity in this fungal strain. nih.govsigmaaldrich.cn Cell-free extracts from A. niger K10 induced with 2-cyanopyridine (B140075) and this compound show high specific nitrilase activity.
Fusarium solani O1: Similar to A. niger, this compound acts as an inducer of nitrilase activity in this fungus. nih.gov
Fusarium oxysporum CCF 1414 and CCF 483: this compound has been shown to enhance nitrilase activity in these strains. nih.govsigmaaldrich.cn
Penicillium multicolor CCF 2244: This fungal strain also exhibits increased nitrilase activity in the presence of this compound. nih.govsigmaaldrich.cn
The following table provides a summary of microbial sources for nitrilases active on this compound.
| Microbial Source | Type | Key Characteristics |
| Rhodococcus rhodochrous K22 | Bacterium | Preferentially hydrolyzes aliphatic nitriles. nih.gov |
| Nocardia globerula NHB-2 | Bacterium | Induced by short-chain aliphatic nitriles, including this compound. nih.gov |
| Halomonas sp. IIIMB2797 | Bacterium | Halophilic; nitrilase activity induced by this compound. researchgate.net |
| Acinetobacter sp. AK 226 | Bacterium | Hydrolyzes a variety of nitriles, including this compound. tandfonline.com |
| Bacillus sp. UG-5B | Bacterium | Thermophilic; produces nitrilase for direct acid conversion. researchgate.net |
| Aspergillus niger K10 | Fungus | Nitrilase activity is enhanced by this compound. nih.govsigmaaldrich.cn |
| Fusarium solani O1 | Fungus | Nitrilase activity is induced by this compound. nih.gov |
| Fusarium oxysporum (CCF 1414, CCF 483) | Fungus | Exhibits enhanced nitrilase activity with this compound. nih.govsigmaaldrich.cn |
| Penicillium multicolor CCF 2244 | Fungus | Shows increased nitrilase activity in the presence of this compound. nih.govsigmaaldrich.cn |
Enzyme Structure-Function Relationships
Nitrilases are typically homo-oligomers, often forming large helical filaments, which is a requirement for their enzymatic function. nih.gov The active site of nitrilases commonly features a catalytic triad (B1167595) of Lys-Cys-Glu, which is essential for the hydrolysis of the C-N bond in nitriles. wikipedia.org The structure of nitrilases from various sources reveals a conserved α-β-β-α sandwich fold. wikipedia.org
The substrate specificity of nitrilases is a key aspect of their function. They are generally categorized into three groups based on their preferred substrates: aliphatic, aromatic, or arylacetonitrilases. d-nb.infonih.gov The nitrilase from Rhodococcus rhodochrous K22 is a notable example of an enzyme that preferentially acts on aliphatic nitriles like this compound. nih.gov
Structural studies, such as the cryo-EM structure of a nitrilase from Rhodococcus sp., have provided insights into how substrate binding at the oligomerization interfaces can stabilize the helical structure of the enzyme. nih.gov A single amino acid change can significantly impact substrate specificity. For instance, a variant of a nitrilase from Synechocystis sp. PCC6803 showed a much higher relative activity for this compound compared to 2-phenylpropionitrile after a single amino acid substitution. researchgate.net
Induction of Nitrilase Activity by this compound
This compound has been identified as an effective inducer of nitrilase activity in a variety of microorganisms. sigmaaldrich.cn This induction is a crucial factor for the efficient biocatalytic production of carboxylic acids from nitriles.
In several filamentous fungi, including strains of Aspergillus niger, Fusarium solani, Fusarium oxysporum, and Penicillium multicolor, this compound has been shown to enhance nitrilase activity. nih.govsigmaaldrich.cn The highest nitrilase activities in these fungi were often observed when cultivated in a medium containing both 2-cyanopyridine and this compound. nih.gov
The nitrilase of Nocardia globerula NHB-2 is induced by short-chain aliphatic nitriles, with this compound being the most effective among those tested. nih.gov
In the bacterium Halomonas sp. IIIMB2797, maximum nitrilase activity was observed when this compound was added to the production media, indicating its inducible nature. researchgate.net
Research on Pseudomonas putida also supports that this compound acts as an efficient inducer for nitrilase production. researchgate.net
Enzymatic Hydrolysis Rates of Aliphatic Nitriles
The rate of enzymatic hydrolysis of aliphatic nitriles by nitrilases can vary significantly depending on the enzyme source and the specific substrate. The nitrilase from Rhodococcus rhodochrous K22, for example, acts on saturated aliphatic nitriles such as this compound, 4-chlorobutyronitrile, and glutaronitrile. nih.gov The nitrilase from Nocardia globerula NHB-2 exhibits activity towards aromatic nitriles, but its induction is most effective with short-chain aliphatic nitriles like this compound. nih.gov
The following table shows the relative hydrolysis rates of various aliphatic nitriles by the nitrilase from Acinetobacter sp. AK 226, with the activity for Ibu-CN (2-(4'-isobutylphenyl)propionitrile) set as 100%.
| Substrate | Relative Activity (%) |
| n-Valeronitrile | Data not specified |
| Acetonitrile (B52724) | Data not specified |
| Propionitrile | Data not specified |
| n-Butyronitrile | Data not specified |
| Isobutyronitrile | Data not specified |
| n-Capronitrile | Data not specified |
| Cyclopropyl cyanide | Data not specified |
| Acrylonitrile (B1666552) | Data not specified |
| Methacrylonitrile | Data not specified |
| Chloroacetonitrile | Data not specified |
| 3-Chloropropionitrile | Data not specified |
| Hydroxyacetonitrile | Data not specified |
| Aminoacetonitrile | Data not specified |
| Methoxyacetonitrile | Data not specified |
Data for specific relative activities of this compound compared to other aliphatic nitriles by this particular enzyme were not available in the provided search results.
Enzyme Immobilization and Engineering
Whole-cell immobilization: This is a common approach, with methods including entrapment in hydrogels like alginate and carrageenan, or adsorption onto carriers. researchgate.net For instance, cells of the thermophilic Bacillus sp. UG-5B with nitrilase activity have been immobilized using sol-gel silica (B1680970) hybrids and by chemical binding on polysulphone membranes. researchgate.net
Immobilization of purified or partially purified enzymes: Cell-free extracts of Aspergillus niger K10, induced with this compound and 2-cyanopyridine, have been successfully immobilized by hydrophobic adsorption on a Butyl Sepharose column. This method resulted in a stable immobilized enzyme preparation.
Enzyme engineering techniques, such as protein engineering and directed evolution, are also being employed to improve the catalytic properties of nitrilases, including their substrate specificity and stability. nih.gov As mentioned earlier, a single amino acid mutation in a nitrilase from Synechocystis sp. PCC6803 significantly altered its substrate preference, increasing its relative activity towards this compound. researchgate.net
Biocatalytic Synthesis of Fine Chemicals and Pharmaceuticals
The enzymatic conversion of this compound and other nitriles using nitrilases is a valuable tool for the green synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.netfrontiersin.org
This compound itself serves as a precursor for the synthesis of valeric acid. sigmaaldrich.cn More broadly, nitrilases are used in the production of various carboxylic acids. For example, the nitrilase from Nocardia globerula NHB-2, which is hyperinduced by isobutyronitrile (a compound structurally related to this compound), has been used for the large-scale synthesis of nicotinic acid from 3-cyanopyridine. nih.gov The ability of this compound to induce nitrilase activity makes it a relevant compound in the broader context of developing efficient biocatalytic processes for the synthesis of valuable chemicals. sigmaaldrich.cn
Microbial Utilization of this compound as Nitrogen Source
Several microbial species have demonstrated the ability to utilize this compound as a sole source of nitrogen, and in some cases, as a source of both carbon and nitrogen for growth. This capability is significant for bioremediation and biocatalytic applications. The enzymatic machinery within these microorganisms allows them to break the stable carbon-nitrogen triple bond of the nitrile group, releasing ammonia that can be assimilated into cellular components.
Studies have identified various bacteria and yeasts capable of this process. For instance, Klebsiella oxytoca, an bacterium isolated from cyanide-containing wastewater, can efficiently use a range of nitriles as its exclusive nitrogen source. nih.gov Research indicates that among several nitriles tested, this compound and succinonitrile (B93025) were the most effective nitrogen sources for the growth of this bacterium. nih.gov Similarly, the yeast Candida famata has been shown to grow on this compound and other low-molecular-mass organic nitriles as its sole nitrogen source after a period of acclimatization. oup.com
Other bacterial strains are also adept at metabolizing this compound. Rhodococcus sp. MTB5, isolated from nitrile-contaminated soil, can utilize aliphatic nitriles including propionitrile, butyronitrile, and this compound. researchgate.net Another bacterium, Paracoccus sp. SKG, exhibits notable growth on this compound, breaking it down to produce ammonia. researchgate.net In haloalkaline environments, organisms like Bacillus alkalinitrilicus sp. nov. have been isolated, which are capable of using this compound as a source of carbon, nitrogen, and energy at a high pH of 10. oup.com An actinobacterium, designated ANL-iso2, isolated from soda lake sediments, also demonstrated growth on this compound. nih.gov
The ability of these diverse microorganisms to use this compound highlights the widespread nature of nitrile-metabolizing pathways in the microbial world. This metabolic versatility makes them valuable candidates for treating industrial effluents containing toxic nitrile compounds.
Two-Step Enzymatic Hydrolysis Pathways (Amides as Intermediates)
The microbial degradation of this compound often proceeds through a two-step enzymatic pathway that involves the formation of an amide intermediate. researchgate.net This pathway is catalyzed by two distinct enzymes: nitrile hydratase and amidase. researchgate.net
In the first step, nitrile hydratase catalyzes the hydration of the nitrile group (C≡N) of this compound, adding a molecule of water across the triple bond to form the corresponding amide, valeramide (R-CONH₂). researchgate.net This reaction is a critical detoxification step, as amides are generally less toxic than their nitrile precursors.
R-C≡N + H₂O --(Nitrile Hydratase)--> R-CONH₂
In the second step, the enzyme amidase hydrolyzes the amide bond of valeramide. researchgate.net This reaction yields the corresponding carboxylic acid (valeric acid) and ammonia (NH₃). researchgate.net The ammonia released can then be utilized by the microorganism as a nitrogen source for growth. oup.comresearchgate.net
R-CONH₂ + H₂O --(Amidase)--> R-COOH + NH₃
This two-step process has been observed in several microorganisms. The breakdown of nitriles like acetonitrile and propionitrile by Klebsiella oxytoca has been shown to proceed via this pathway, with amides as intermediates and the formation of organic acids and ammonia as the final products. nih.gov The degradation of benzonitrile (B105546) by Rhodococcus sp. MTB5 also follows this nitrile hydratase/amidase pathway, involving benzamide (B126) as an intermediate. researchgate.net The utilization of acetonitrile by a Candida famata strain is also believed to occur through this two-step hydrolysis mediated by nitrile hydratase and amidase. oup.com This enzymatic system is often inducible, meaning the enzymes are synthesized by the microorganism in response to the presence of the nitrile substrate. researchgate.net
The following table shows the growth of a Candida famata strain on various nitriles and amides as the sole nitrogen source, illustrating the organism's ability to utilize these compounds.
Growth of Candida famata on Various Nitrogen Sources
| Substrate | Concentration (%) | Optical Density (600 nm) | Final pH | Ammonia Detected |
|---|---|---|---|---|
| This compound | 1 | 2.1 | 5.4 | Yes |
| Acetonitrile | 1 | 2.5 | 5.2 | Yes |
| Butyronitrile | 0.7 | 1.9 | 5.5 | Yes |
| Propionitrile | 1 | 2.3 | 5.3 | Yes |
| Acetamide | 1 | 2.9 | 5.1 | Yes |
| Succinamide | 0.7 | 1.8 | 5.6 | No |
| Ammonium Sulfate | 1 | 3.2 | 4.8 | Yes |
| No Nitrogen | - | 0.2 | 6.5 | No |
Data sourced from a 72-hour incubation study. oup.com
Environmental Fate and Degradation Pathways of Valeronitrile
Environmental Bioremediation of Nitriles
Bioremediation is a key process for the removal of nitrile compounds from the environment. hibiscuspublisher.com This process utilizes microorganisms to break down hazardous substances into less toxic or non-toxic materials. hibiscuspublisher.comresearchgate.net The primary enzymatic pathways involved in the breakdown of nitriles are mediated by nitrilases and nitrile hydratases. frontiersin.org Nitrilases hydrolyze nitriles directly to carboxylic acids and ammonia (B1221849). frontiersin.orgnih.gov Alternatively, a two-step process involves nitrile hydratase, which converts nitriles to amides, followed by the action of amidase, which hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgresearchgate.netnih.gov
Bioremediation strategies for nitrile-contaminated sites include natural attenuation, biostimulation, and bioaugmentation. hibiscuspublisher.com Natural attenuation relies on the innate capabilities of the indigenous microbial population to degrade contaminants. hibiscuspublisher.com Biostimulation involves the addition of nutrients to enhance the activity of these native microorganisms. hibiscuspublisher.com Bioaugmentation is the introduction of non-native, specialized microorganisms to sites where the indigenous population is insufficient or ineffective. hibiscuspublisher.com
Valeronitrile has been shown to serve as a substrate for various microorganisms, indicating its susceptibility to bioremediation. hibiscuspublisher.comresearchgate.netnih.gov
Microbial Degradation Mechanisms (e.g., by Klebsiella oxytoca, Gibberella intermedia, Fusarium oxysporum, Aspergillus niger)
Several microbial species have been identified for their ability to degrade this compound and other nitriles.
Klebsiella oxytoca : Klebsiella oxytoca, isolated from wastewater containing cyanide, can utilize a variety of nitriles as its sole nitrogen source. researchgate.netnih.gov Studies have shown that this compound is among the most suitable nitrogen sources for the growth of this bacterium. researchgate.netnih.govresearchgate.net The degradation pathway of aliphatic nitriles like acetonitrile (B52724) and propionitrile (B127096) by K. oxytoca proceeds through a two-step enzymatic hydrolysis, forming an amide intermediate which is then converted to the corresponding organic acid and ammonia. researchgate.netnih.govnih.gov This suggests that both nitrile hydratase and amidase enzymes are involved in the process. nih.gov
Gibberella intermedia : Fungi from the Gibberella genus are known to produce nitrile-hydrolyzing enzymes. nih.gov Gibberella intermedia has been noted for its nitrilase activity. researchgate.net A nitrilase from Gibberella intermedia, designated GiNIT, has shown high efficiency in degrading nitriles derived from glucosinolates in rapeseed meal, such as 3-butenenitrile (B123554) and 4-pentenenitrile. mdpi.com This suggests its potential to act on a range of aliphatic nitriles. mdpi.com
Fusarium oxysporum : Fusarium oxysporum is another fungal species with the capacity to degrade nitriles. nih.govucl.ac.uk A strain of Fusarium oxysporum f. sp. lycopercisi demonstrated broad substrate specificity, hydrolyzing aliphatic, aromatic, and heterocyclic nitriles. nih.gov The nitrilase from this organism was found to be active over a wide range of pH and temperature conditions. nih.gov
Aspergillus niger : Aspergillus niger is a fungus known to produce nitrilase enzymes that can hydrolyze various nitriles. nih.govd-nb.info The nitrilase from Aspergillus niger K10 has been shown to accept a range of nitrile substrates. d-nb.info Fungi, in general, are recognized as a rich source of nitrile-hydrolyzing enzymes. nih.gov
The following table summarizes the microbial degradation of this compound and related nitriles:
Table 1: Microbial Degradation of Nitriles| Microorganism | Enzyme System | Substrates Degraded | References |
|---|---|---|---|
| Klebsiella oxytoca | Nitrile hydratase/Amidase | This compound, Acetonitrile, Propionitrile, Succinonitrile (B93025) | researchgate.netnih.govnih.gov |
| Gibberella intermedia | Nitrilase | 3-Butenenitrile, 4-Pentenenitrile, 3-Cyanopyridine | researchgate.netmdpi.com |
| Fusarium oxysporum | Nitrilase | Aliphatic, Aromatic, and Heterocyclic Nitriles | ucl.ac.uknih.gov |
| Aspergillus niger | Nitrilase | Benzonitrile (B105546) and other nitriles | d-nb.info |
Role of Amides and Organic Acids as Biodegradation Products
The biodegradation of this compound and other aliphatic nitriles by microorganisms typically results in the formation of amides and organic acids as key intermediates and end products. researchgate.netnih.gov
In the two-step enzymatic pathway, the initial hydration of the nitrile group is catalyzed by nitrile hydratase , leading to the formation of the corresponding amide. frontiersin.org For this compound, this intermediate would be valeramide. Subsequently, an amidase enzyme hydrolyzes the amide, producing a carboxylic acid (valeric acid in this case) and ammonia. frontiersin.orgresearchgate.netnih.govnih.gov This pathway has been observed in bacteria like Klebsiella oxytoca during the degradation of acetonitrile and propionitrile. researchgate.netnih.gov
Alternatively, nitrilase enzymes can directly hydrolyze the nitrile to the corresponding carboxylic acid and ammonia, without the formation of a free amide intermediate. frontiersin.orgnih.gov However, in some cases, nitrilases from certain fungi, like Fusarium oxysporum, may produce small amounts of amide as a by-product. ucl.ac.uk
Therefore, amides and organic acids are crucial components in the microbial metabolism of nitriles, serving as indicators of the specific enzymatic degradation pathway at play.
Metabolic Pathways (in vivo)
In vivo, the metabolism of aliphatic nitriles like this compound is primarily significant due to its potential toxicity, which arises from the release of cyanide. smolecule.comnih.govresearchgate.net This biotransformation is thought to occur in the liver. nih.gov
The primary metabolic pathway involves the oxidation of the nitrile. smolecule.com It is proposed that cytochrome P450 enzymes play a role in the α-carbon hydroxylation of aliphatic nitriles. nih.govtaylorandfrancis.com This hydroxylation results in the formation of a cyanohydrin intermediate. smolecule.com For this compound, this would be 2-hydroxythis compound. These cyanohydrins are unstable and can spontaneously or enzymatically decompose to release a free cyanide ion and the corresponding aldehyde or ketone. smolecule.comnih.gov
The release of cyanide is the most critical aspect of this compound's in vivo metabolism from a toxicological standpoint. smolecule.comnih.govresearchgate.net Once cyanide is released into the bloodstream, the body employs several detoxification mechanisms to mitigate its toxic effects. researchgate.net
The major pathway for cyanide detoxification involves the enzyme rhodanese (thiosulfate sulfurtransferase). researchgate.netkarger.comepa.gov This mitochondrial enzyme catalyzes the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to the cyanide ion. researchgate.netkarger.com This reaction converts the highly toxic cyanide into the much less toxic thiocyanate , which is then excreted in the urine. smolecule.comresearchgate.netsmolecule.com The availability of sulfur donors can be a limiting factor in this detoxification process. researchgate.netepa.gov
Other minor detoxification pathways also exist. Cyanide can react with cystine to form 2-aminothiazoline-4-carboxylic acid. epa.gov It can also be incorporated into the one-carbon metabolic pool and eventually be converted to carbon dioxide. epa.gov Additionally, cyanide can bind to hydroxocobalamin (B81358) (a form of vitamin B12) to form the non-toxic cyanocobalamin. epa.gov
Natural Occurrence and Biosynthesis (e.g., in Brassica species)
Nitrile compounds are found in nature, synthesized by a variety of organisms including plants, bacteria, and fungi, where they serve diverse ecological roles such as defense against herbivores and pathogens. nih.govrsc.orgsdu.edu.cnresearchgate.net
In plants, nitrile biosynthesis is often linked to the metabolism of defense compounds like cyanogenic glycosides and glucosinolates. nih.govrsc.orgsdu.edu.cn Glucosinolates, which are characteristic of the Brassicaceae family (which includes Brassica species like cabbage and rapeseed), can be hydrolyzed by the enzyme myrosinase upon tissue damage. nih.govrsc.org This hydrolysis can lead to the formation of various breakdown products, including nitriles. nih.govrsc.org While specific evidence for this compound biosynthesis in Brassica is not prominent in the provided results, the general pathways for nitrile formation in this plant family are well-established.
The biosynthesis of nitriles in plants often starts from amino acids, which are converted to aldoximes by cytochrome P450 enzymes of the CYP79 family. rsc.orgmdpi.com These aldoximes are then further metabolized by other cytochrome P450 enzymes (e.g., CYP71 family) into nitriles. rsc.orgmdpi.com
Environmental Impact Assessment Frameworks
Assessing the environmental impact of chemicals like this compound is crucial for environmental management and regulation. Frameworks such as Life Cycle Assessment (LCA) and tiered risk assessment models are employed for this purpose.
The Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework is one such model, designed to evaluate the human health and environmental impacts of industrial chemicals. industrialchemicals.gov.au It uses a tiered approach, starting with high-throughput screening (Tier I) and progressing to more detailed substance-specific evaluations (Tier II) to align the assessment effort with the potential risk of the chemical. industrialchemicals.gov.au
Life Cycle Assessment (LCA) is a standardized methodology (e.g., ISO 14040 and 14044) used to provide a comprehensive evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. ubc.cacirad.fr This "cradle-to-grave" analysis helps identify stages with the highest environmental impact and opportunities for improvement. ubc.ca For nitrile-based products, LCAs have been used to compare their environmental footprint to alternatives and to identify "hotspots" in their life cycle, such as the energy-intensive production phase. cirad.fransell.com
In Canada, the Chemical Management Plan utilizes a screening assessment process under the Canadian Environmental Protection Act, 1999 (CEPA) to determine if a substance poses a risk to the environment or human health. canada.ca These assessments consider various lines of evidence and often leverage international reviews, such as those from the Organisation for Economic Co-operation and Development (OECD). canada.ca
These frameworks provide structured approaches to gather data and evaluate the potential environmental risks posed by nitriles throughout their life cycle.
Theoretical and Computational Studies of Valeronitrile
Quantum Chemical Calculations (e.g., Semiempirical, Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to the theoretical study of valeronitrile, providing insights into its electronic structure and properties. Different levels of theory are employed depending on the desired balance between computational cost and accuracy.
Semiempirical Methods: These methods, such as AM1, PM3, and PM6, use parameters derived from experimental data to simplify calculations. They are particularly useful for large systems and for generating molecular descriptors for Quantitative Structure-Property Relationship (QSPR) studies. For instance, the AM1 Hamiltonian has been used to perform full geometry optimization of this compound to derive descriptors for predicting physicochemical properties. unimore.it Benchmarking studies on various molecules have evaluated the performance of semiempirical Hamiltonians like PM6 and PM7 against older methods (MNDO, AM1, PM3) for predicting electrochemical potentials, showing the improved accuracy of modern approaches. acs.org
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry for its favorable balance of accuracy and efficiency. It has been used to investigate various aspects of this compound and related systems. Studies have combined DFT calculations with experimental techniques like FTIR spectroscopy to analyze photo-induced reactions of metal carbonyl complexes in this compound solvent, helping to identify photoproducts and reaction enthalpies. researchgate.netnih.gov DFT has also been employed to calculate the electronic spectra of complexes in mixed solvents containing this compound and to study the molecular structure and vibrational spectra of similar nitrile compounds. epa.govsigmaaldrich.com
Ab Initio Methods: These calculations are based on first principles without empirical parameters, offering high accuracy. Methods like Hartree-Fock and post-Hartree-Fock techniques have been applied to study molecular interactions. For example, ab initio LCAO-SCF molecular orbital calculations have been performed on systems involving hydrogen bonding, which is crucial for understanding the behavior of this compound in mixtures with protic solvents like alcohols. researchgate.net While computationally intensive, these methods provide benchmark data for validating less expensive approaches. researchgate.net
| Computational Method | Application in this compound-Related Research | Key Findings / Purpose | Citations |
|---|---|---|---|
| Semiempirical (AM1, PMx) | Geometry optimization for QSPR models; Benchmarking for electrochemical potentials. | Provides molecular descriptors for property prediction; Modern methods show better accuracy. | unimore.itacs.org |
| Density Functional Theory (DFT) | Analysis of photochemical reactions in this compound; Calculation of electronic and vibrational spectra. | Elucidates reaction mechanisms and photoproducts; Correlates structure with spectroscopic data. | researchgate.netnih.govepa.govsigmaaldrich.comfigshare.com |
| Ab Initio (Hartree-Fock, LCAO-SCF) | Study of hydrogen bonding and intermolecular interactions in binary mixtures. | Provides detailed insights into non-covalent interactions and solvation structures. | researchgate.netresearchgate.netacs.org |
Prediction of Structural and Thermochemical Properties
Computational methods are extensively used to predict the structural and thermochemical properties of this compound, often showing excellent agreement with experimental data.
Structural Properties: Full geometry optimization of this compound's molecular structure can be achieved using semiempirical methods like AM1 as a precursor to calculating various molecular descriptors. unimore.it These descriptors, which quantify aspects of the molecule's topology and geometry, are then used in QSPR models to predict bulk properties.
Thermochemical Properties: The prediction of thermochemical properties such as boiling point, density, and vapor pressure is a key application of computational modeling.
Quantitative Structure-Property Relationship (QSPR): This methodology relates a molecule's structural descriptors, calculated via quantum chemistry, to its macroscopic properties. Studies have successfully developed QSPR models for a range of chemicals, including this compound, to predict properties like refractive index, density, and boiling point. unimore.itasianpubs.org
Equations of State (EoS): Thermodynamic models like the soft-SAFT (Statistical Associating Fluid Theory) EoS are used to describe phase equilibria. Researchers have developed molecular parameters for lighter nitriles and tested their transferability to predict the vapor-liquid equilibrium (VLE) of heavier nitriles, including this compound, with excellent agreement with experimental data. researchgate.netresearchgate.netntnu.no This approach proves the robustness of using transferable parameters for predictive modeling within a chemical family. ntnu.no
| Property | Experimental Value | Computational Model/Method for Prediction | Citations |
|---|---|---|---|
| Molecular Weight | 83.13 g/mol | Direct calculation from molecular formula | nih.gov |
| Boiling Point | 139-141 °C (282 to 286 °F) | QSPR, soft-SAFT EoS | unimore.itresearchgate.netnih.gov |
| Melting Point | -96 °C (-141 °F) | - | nih.gov |
| Density | 0.795-0.8008 g/mL at 20-25 °C | QSPR | unimore.itnih.gov |
| Refractive Index | 1.397 (at 20 °C) | QSPR | unimore.it |
| Vapor Pressure | 5 mmHg at 18.1 °C (64.6 °F) | soft-SAFT EoS | ntnu.nonih.gov |
Computational Modeling of Intermolecular Interactions and Solvation Effects
Understanding how this compound interacts with itself and with other molecules (solvation) is critical for predicting its behavior in mixtures and as a solvent. Computational models are indispensable for exploring these complex interactions at the molecular level.
Binary Mixtures: The study of binary mixtures containing this compound, such as with n-Butanol, combines experimental measurements (e.g., complex permittivity) with computational analysis. scientific.netresearchgate.net These studies determine parameters like excess static dielectric constant and excess inverse relaxation time, which provide insight into the nature and strength of molecular associations between the different species. researchgate.net
Solvation Models: Accurately modeling solvation effects is crucial for predicting reaction outcomes in the liquid phase.
Continuum Solvation Models: Models like the Conductor-like Screening Model (COSMO) and its variants are often paired with DFT calculations to simulate the solvent environment. mit.eduresearchgate.net This approach was used in the study of photochemical reactions in this compound, where the solvent was modeled as a dielectric continuum to account for its influence on the reaction energetics. researchgate.net
Molecular Simulations: More explicit modeling through molecular dynamics or Monte Carlo simulations can provide a detailed picture of the solvation shell. The soft-SAFT EoS, for example, models nitriles as chains with an association site to represent the strong interactions of the nitrile group, effectively embedding polar and associative effects into the model's parameters. researchgate.netntnu.no Such simulations are vital for developing and parameterizing force fields and for understanding the thermodynamics of mixtures. researchgate.netdiva-portal.org
Future directions in this area include developing machine-learning methods based on datasets from simulations to rapidly predict solvation free energies. mpg.de
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms "on-the-fly" from electronic structure calculations (typically DFT), rather than relying on predefined force fields. This allows for the simulation of chemical reactions, bond breaking/formation, and complex dynamic processes with high accuracy. rsc.org
While specific AIMD studies focusing solely on pure this compound are not prominent in the searched literature, the methodology is highly applicable. AIMD is particularly valuable for:
Modeling Reactivity in Solution: It can explicitly model the dynamic role of solvent molecules in a reaction, which is difficult to capture with static quantum chemical calculations. rsc.org
Simulating Complex Systems: AIMD has been applied to study nitriles like acetonitrile (B52724) to enhance the accuracy of simulations by fine-tuning interaction potentials. researchgate.net
Investigating Redox Dynamics: The method can be extended to systems with a variable number of electrons to simulate redox processes. aps.org
For a molecule like this compound, AIMD could be used to investigate the detailed mechanism of its synthesis or degradation, study its solvation structure with unparalleled accuracy, and explore its behavior at interfaces or in complex electrolyte solutions for battery applications. diva-portal.orgrptu.de
Theoretical Studies of Photochemical Reactions and Mechanisms
Computational methods are essential for unraveling the complex, ultrafast events that occur during photochemical reactions.
Mechanistic Elucidation: Theoretical studies often support experimental findings to clarify reaction mechanisms. In research on metal carbonyl complexes, DFT calculations were used to show that photo-irradiation in this compound solvent leads to the substitution of a carbonyl ligand with a solvent molecule. researchgate.netnih.gov These calculations helped confirm the structure of the resulting photoproduct.
Solvent Effects in Photochemistry: this compound has been used as a solvent in ultrafast spectroscopy experiments to probe photochemical dynamics. For instance, transient grating spectroscopy was used to study the charge transfer dynamics of a complex dissolved in this compound. researchgate.net Theoretical models are crucial for interpreting these spectra and understanding the role of the solvent in processes like charge recombination. researchgate.net
General Photochemical Models: The principles of well-studied photoreactions, such as the Norrish type II reaction common in phenyl alkyl ketones, are analyzed using theoretical methods. muni.cz These theoretical frameworks help in understanding how factors like the nature of the excited state (e.g., n,π* vs. π,π*) influence reactivity, providing a basis for predicting the potential photochemical behavior of other molecules, including those containing a nitrile group or being used as a solvent. muni.czannualreviews.org
Advanced Analytical Methodologies in Valeronitrile Research
Chromatographic Separations (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating Valeronitrile from mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose. tandfonline.com
In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, this compound can be analyzed effectively. Research has also explored the use of alkylnitriles like this compound as mobile phase additives. tandfonline.com One study found that improvements in the chromatography of basic solutes were due to amine impurities, such as di-n-pentylamine, present in the this compound. tandfonline.com This highlights the importance of using high-purity solvents in HPLC and the ability of chromatographic methods to detect trace-level impurities. The separation efficiency is influenced by factors such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to buffer), pH, and flow rate. fabad.org.tr
Coupling with Advanced Detectors (e.g., Electrochemical Detector)
To enhance the sensitivity and selectivity of HPLC, it can be coupled with various advanced detectors. The electrochemical detector (ECD) is particularly powerful for analyzing electroactive compounds. acs.org While this compound itself is not typically analyzed by direct electrochemical detection in HPLC, this technique is highly relevant in the broader context of nitrile analysis. nih.gov
HPLC with electrochemical detection (HPLC-ECD) offers significant advantages over more common detectors like UV-Vis. acs.org
High Sensitivity: ECD can often achieve lower detection limits than UV detectors, especially for compounds that are easily oxidized or reduced but have weak chromophores. mdpi.com
High Selectivity: Not all compounds that elute from the HPLC column are electroactive. An ECD will only respond to analytes that undergo an electrochemical reaction at the applied potential, reducing interference from co-eluting, non-electroactive species in a complex matrix. acs.org
The method involves applying a specific potential to a working electrode in a flow cell. As electroactive analytes pass over the electrode, they are oxidized or reduced, generating a current that is proportional to their concentration. nih.gov This technique has been validated for the analysis of various compounds, including pharmaceuticals containing nitrile groups, demonstrating its robustness and accuracy. fabad.org.trnih.gov
Electrochemical Characterization Techniques (e.g., Conductance Measurements)
Electrochemical techniques are vital for characterizing the properties of this compound, especially when it is used as a solvent in electrolyte systems for applications like lithium-ion batteries. rsc.orgrsc.org
Conductance measurements are used to determine the ionic conductivity of electrolyte solutions. This parameter is crucial for the performance of electrochemical devices. Studies have measured the conductance of salts like tetraethylammonium (B1195904) perchlorate (B79767) in this compound at various temperatures to understand ion-pair association. researchgate.net More recent research focuses on this compound as a promising solvent for wide-temperature lithium-ion batteries due to its ability to form stable electrolyte interphases and maintain good ionic conductivity at low temperatures. rsc.orgrsc.org For example, a this compound-based electrolyte was reported to have an ionic conductivity of 1.585 mS cm⁻¹ even at -50 °C. rsc.orgrsc.org
Interactive Table: Ionic Conductivity of Various Nitrile-Based Electrolytes at -50 °C
| Nitrile Solvent | Ionic Conductivity (mS cm⁻¹) | Reference |
| Acetonitrile (AN) | 2.33 | rsc.org |
| Butyronitrile (B89842) (BN) | 2.17 | rsc.org |
| This compound (VN) | 1.585 | rsc.orgrsc.org |
| Ethylene Carbonate (EC) | 0.769 | rsc.org |
These measurements, often part of a broader electrochemical characterization that includes cyclic voltammetry and electrochemical impedance spectroscopy, are essential for developing and optimizing electrolytes for next-generation energy storage systems. researchgate.netresearchgate.net
Emerging Research Areas and Future Directions for Valeronitrile
The chemical compound valeronitrile is the subject of ongoing research exploring novel, efficient, and sustainable methods for its synthesis and application. Key emerging areas include the integration of smart technologies to optimize production, the development of biocatalytic pathways, its incorporation into advanced materials, and the overarching drive towards green chemistry innovations.
Q & A
Q. How can researchers safely handle and store Valeronitrile in laboratory settings?
Methodological Answer: this compound is a flammable liquid (Category 3) with acute oral toxicity (LD₅₀: 191 mg/kg in mice) . Safe handling requires:
- Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coats, and eye protection to prevent skin/eye contact .
- Storage: In airtight containers, away from heat sources and oxidizing agents, in well-ventilated areas .
- Spill Management: Use absorbent materials (e.g., sand) and avoid water jets to prevent vapor dispersion .
Q. What analytical techniques are recommended for determining this compound’s purity in synthetic chemistry?
Methodological Answer: Purity assessment should combine:
- Gas Chromatography-Mass Spectrometry (GC-MS): To identify impurities and quantify purity using retention indices .
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm structural integrity (δ ~1.4 ppm for CH₃ groups, δ ~2.3 ppm for CH₂ near CN) .
- Refractive Index and Boiling Point: Cross-check against literature values (e.g., boiling point: 141–142°C) .
Q. What are the key spectroscopic signatures for identifying this compound in reaction mixtures?
Methodological Answer:
- Infrared (IR) Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
- NMR: ¹H NMR peaks at δ 1.0–1.6 ppm (CH₃ and CH₂ groups) and δ 2.3 ppm (CH₂ adjacent to nitrile) .
Advanced Research Questions
Q. How can this compound’s role in electron-transfer reactions be investigated using laser-induced optoacoustics?
Methodological Answer: Laser-induced optoacoustics measures structural volume changes (ΔVstr) during electron transfer. For this compound:
- Experimental Setup: Compare ΔVstr (–29.5 mL/mol) with electrostriction contributions (ΔVel = –16.6 mL/mol) to isolate entropy effects .
- Data Interpretation: The difference (ΔVstr – ΔVel = –12.9 mL/mol) suggests solvent reorganization dominates in non-aqueous media .
Q. What analytical approaches characterize this compound’s decomposition products under high-temperature conditions?
Methodological Answer: Under combustion, this compound decomposes into CO, CO₂, and NOₓ . Methodological steps include:
- Thermogravimetric Analysis (TGA): Monitor mass loss at 200–400°C.
- Gas Chromatography with Thermal Conductivity Detection (GC-TCD): Quantify CO and NOₓ emissions .
- FTIR Spectroscopy: Identify gaseous products via characteristic absorption bands (e.g., NOₓ at 1500–1600 cm⁻¹) .
Q. How can computational models predict this compound’s solvent effects in photochemical studies?
Methodological Answer:
- Molecular Dynamics Simulations: Use NIST-provided data (e.g., ionization potential, molecular weight: 83.13 g/mol) to parameterize force fields .
- Quantum Chemical Calculations: Compare solvent reorganization energies (e.g., this compound vs. acetonitrile) using DFT methods .
Q. What strategies mitigate solvent-solute interactions when using this compound in photochemical reactions?
Methodological Answer:
Q. How to design toxicity studies addressing data gaps in this compound’s chronic exposure effects?
Methodological Answer:
- In Vivo Models: Conduct 90-day oral exposure studies in rodents, monitoring liver/kidney histopathology and hematological parameters .
- In Vitro Assays: Use HepG2 cells to assess metabolic activation and genotoxicity (e.g., Ames test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
